molecular formula C7H3BrCl3NO3 B1403910 4-Bromo-2-nitro-1-(trichloromethoxy)benzene CAS No. 1417566-61-0

4-Bromo-2-nitro-1-(trichloromethoxy)benzene

Cat. No.: B1403910
CAS No.: 1417566-61-0
M. Wt: 335.4 g/mol
InChI Key: XDUOBPAPGIJGSB-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-(trichloromethoxy)benzene is an organic chemical compound with the molecular formula C7H2BrCl3NO3. It belongs to the class of nitrobenzenes and is characterized by the presence of a bromine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring. This compound is a yellow crystalline solid with a strong odor and is used in various fields such as medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(trichloromethoxy)benzene typically involves the nitration of 4-bromo-1-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-1-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products such as 4-amino-2-nitro-1-(trichloromethoxy)benzene.

    Reduction: Products such as 4-bromo-2-amino-1-(trichloromethoxy)benzene.

    Oxidation: Various oxidized derivatives depending on the reaction conditions

Scientific Research Applications

4-Bromo-2-nitro-1-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for research purposes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and trichloromethoxy group can also influence the compound’s reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and toxicological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the trichloromethoxy group.

    2-Bromo-4-nitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group.

    4-Bromo-1-nitro-2-(trichloromethoxy)benzene: Isomeric form with different substitution pattern

Uniqueness

4-Bromo-2-nitro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-nitro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUOBPAPGIJGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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